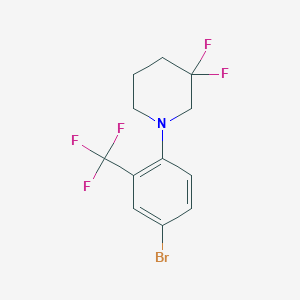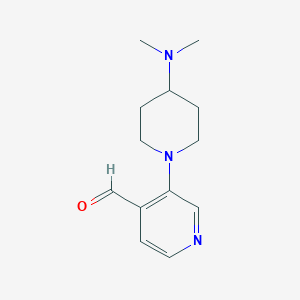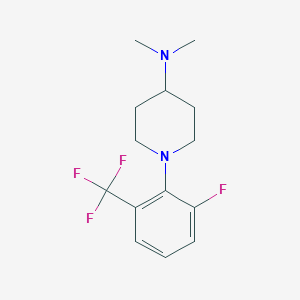
4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
Overview
Description
4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a boronic acid moiety
Preparation Methods
The synthesis of 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid typically involves multiple steps. One common method includes the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethoxy and fluorophenyl groups. The final step involves the formation of the boronic acid moiety. Reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of catalysts like palladium and solvents such as ethanol. .
Scientific Research Applications
4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The piperazine ring and fluorophenyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and boronic acids. For example:
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: This compound also features a piperazine ring and a Boc group but lacks the fluorophenyl and boronic acid moieties.
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: Similar in structure but with an acetic acid group instead of the fluorophenyl and boronic acid groups. The uniqueness of 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
[3-fluoro-4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BFN2O5/c1-17(2,3)26-16(22)21-8-6-20(7-9-21)10-11-25-15-5-4-13(18(23)24)12-14(15)19/h4-5,12,23-24H,6-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUPIFSYEKDJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















